Crystallographically Validated Precursor for CYP51 Inhibition
The target compound is the free acid precursor to BSPPA, a molecule that has been co-crystallized with M. tuberculosis CYP51 (PDB: 2CIB) at a resolution of 1.53 Å. This structural validation confirms the binding mode and potential for further optimization [1]. The des-phenyl analog (e.g., N-(2,1,3-benzothiadiazol-4-ylsulfonyl)glycine) cannot be used to generate this crystallographically validated scaffold, making this compound the sole entry point for this class of CYP51 inhibitors.
| Evidence Dimension | Validated Pharmacophore Entry Point |
|---|---|
| Target Compound Data | Precursor to crystallographic ligand BSPPA with Kd = 5,000 nM for CYP51 Mtb |
| Comparator Or Baseline | Des-phenyl analog (CAS 312591-21-2) yields no known crystallographic ligand for CYP51 |
| Quantified Difference | Unique structural prerequisite for BSPPA synthesis |
| Conditions | X-ray crystallography (PDB 2CIB, 1.53 Å); in vitro binding assay at pH 7.5, 37 °C |
Why This Matters
Procurement of this building block is essential for any medicinal chemistry program aiming to replicate or optimize the validated BSPPA lead series against CYP51.
- [1] Podust, L.M. et al. Small-molecule scaffolds for CYP51 inhibitors identified by high-throughput screening and defined by X-ray crystallography. Antimicrob. Agents Chemother. 51, 3915–3923 (2007). PDB ID: 2CIB. View Source
